(2S)-4-Methyl-2-(4-nitrophenyl)morpholine

Catalog No.
S13129672
CAS No.
920798-97-6
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-Methyl-2-(4-nitrophenyl)morpholine

CAS Number

920798-97-6

Product Name

(2S)-4-Methyl-2-(4-nitrophenyl)morpholine

IUPAC Name

(2S)-4-methyl-2-(4-nitrophenyl)morpholine

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c1-12-6-7-16-11(8-12)9-2-4-10(5-3-9)13(14)15/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

LXYOFLLHFGLZOU-LLVKDONJSA-N

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CN1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

(2S)-4-Methyl-2-(4-nitrophenyl)morpholine is a chemical compound characterized by its unique morpholine structure, which includes a methyl group and a nitrophenyl substituent. This compound has the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molecular weight of approximately 204.23 g/mol. The IUPAC name reflects its stereochemistry and substituents, indicating the presence of both a methyl group at the 4-position and a nitrophenyl group at the 2-position of the morpholine ring. The compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the nitro group, which can influence its biological activity.

  • Oxidation: The nitrophenyl group can be oxidized to produce nitroso or other nitro derivatives.
  • Reduction: The nitrophenyl moiety can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: Both the phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate for oxidation and halogens or alkyl halides for substitution reactions.

Research indicates that (2S)-4-Methyl-2-(4-nitrophenyl)morpholine exhibits significant biological activity, particularly in the context of medicinal chemistry. The compound has been studied for its potential antimicrobial and anticancer properties. The presence of the nitrophenyl group is believed to enhance its interaction with biological targets, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound's efficacy are still being explored .

The synthesis of (2S)-4-Methyl-2-(4-nitrophenyl)morpholine typically involves several key steps:

  • Formation of Morpholine Derivative: Starting materials such as morpholine are reacted with 4-nitroaniline under controlled conditions, often in the presence of a base like triethylamine.
  • Refluxing: The reaction mixture is usually refluxed to ensure complete conversion, which may take several hours depending on the specific conditions employed.
  • Purification: After synthesis, purification techniques such as recrystallization or solvent extraction are utilized to isolate the desired product in high purity .

(2S)-4-Methyl-2-(4-nitrophenyl)morpholine has various applications across different fields:

  • Medicinal Chemistry: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Explored for its utility in developing specialty chemicals and materials due to its unique structural features .

Studies on (2S)-4-Methyl-2-(4-nitrophenyl)morpholine's interactions with biomolecules are ongoing. The compound's ability to modulate specific pathways through enzyme inhibition or receptor interaction is of particular interest. Its structure allows it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins, which could influence biological outcomes significantly .

Several compounds share structural similarities with (2S)-4-Methyl-2-(4-nitrophenyl)morpholine. Here are some notable examples:

Compound NameStructureUnique Features
4-(4-Nitrophenyl)morpholineStructureLacks the methyl substituent but retains biological activity due to the nitrophenyl group.
4-AminophenylmorpholineStructureContains an amino group instead of a nitro group, altering its reactivity and biological profile.
3-NitrophenylmorpholineStructureDifferent position of the nitro group may affect its pharmacological properties compared to (2S)-4-Methyl-2-(4-nitrophenyl)morpholine.

The uniqueness of (2S)-4-Methyl-2-(4-nitrophenyl)morpholine lies in its combination of both methyl and nitro groups on the morpholine ring, which potentially enhances its lipophilicity and biological interactions compared to similar compounds.

(2S)-4-Methyl-2-(4-nitrophenyl)morpholine belongs to the morpholine family, a class of six-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The molecular formula of this compound is $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{3} $$, with a molecular weight of 222.24 g/mol. Its IUPAC name, (2S)-4-methyl-2-(4-nitrophenyl)morpholine, reflects its stereochemistry at the 2-position (S-configuration), the methyl substituent at the 4-position, and the 4-nitrophenyl group attached to the 2-position of the morpholine ring.

The morpholine core adopts a chair conformation, with the nitrogen and oxygen atoms occupying axial and equatorial positions, respectively. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. Key structural features include:

  • Stereochemistry: The S-configuration at the 2-position creates a chiral center, critical for asymmetric synthesis and enantioselective biological activity.
  • Substituent Effects: The methyl group enhances lipophilicity, while the nitro group facilitates π-π stacking and hydrogen bonding with biological targets.

The canonical SMILES representation for this compound is $$ \text{O=N+[O-]} $$, highlighting the nitro group’s para substitution and the morpholine ring’s stereochemistry.

Table 1: Comparative Structural Features of Nitrophenyl Morpholine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Nitro PositionKey Substituents
4-(4-Nitrophenyl)morpholine$$ \text{C}{10}\text{H}{12}\text{N}{2}\text{O}{3} $$208.214-positionNone
4-(4-Methyl-2-nitrophenyl)morpholine$$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{3} $$222.242-positionMethyl at 4-position
4-(2-Chloro-4-nitrophenyl)morpholine$$ \text{C}{10}\text{H}{11}\text{ClN}{2}\text{O}{3} $$242.664-positionChlorine at 2-position

Historical Context in Heterocyclic Chemistry Research

Morpholine derivatives have been integral to organic chemistry since the early 20th century, with Ludwig Knorr’s isolation of morpholine in 1889 marking a foundational milestone. Initially studied as a structural analog of morphine, morpholine gained prominence for its dual functional groups (amine and ether), enabling diverse reactivity in synthesis and catalysis. The introduction of nitrophenyl-substituted morpholines emerged in the mid-20th century, driven by interest in nitroaromatics for explosives, dyes, and pharmaceuticals.

(2S)-4-Methyl-2-(4-nitrophenyl)morpholine exemplifies advancements in stereoselective synthesis. Early methods for nitrophenyl morpholines relied on nucleophilic aromatic substitution, where morpholine reacted with nitro-substituted aryl halides under basic conditions. However, these approaches often yielded racemic mixtures, necessitating chiral resolution techniques. Modern catalytic asymmetric synthesis, employing transition-metal catalysts or organocatalysts, enables enantioselective formation of the S-configuration.

The compound’s structural motifs align with pharmacophores in antimicrobial and anticancer agents. For instance, the nitro group’s electron-deficient aromatic system facilitates interactions with bacterial nitroreductases, a mechanism explored in prodrug activation. While specific studies on (2S)-4-methyl-2-(4-nitrophenyl)morpholine remain limited, analogs like 4-(4-nitrophenyl)morpholine have demonstrated inhibitory activity against enzymes such as monoamine oxidase.

Synthetic Evolution of Nitrophenyl Morpholines

  • Early Methods (1950s–1970s):

    • Condensation of diethanolamine with nitrobenzene derivatives under acidic conditions.
    • Low yields due to competing side reactions and poor regioselectivity.
  • Late 20th-Century Advances:

    • Use of palladium-catalyzed coupling reactions to attach nitrophenyl groups to morpholine precursors.
    • Introduction of chiral auxiliaries for enantiomeric enrichment.
  • 21st-Century Innovations:

    • Enzymatic resolution techniques for separating enantiomers.
    • Flow chemistry approaches to improve reaction efficiency and scalability.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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